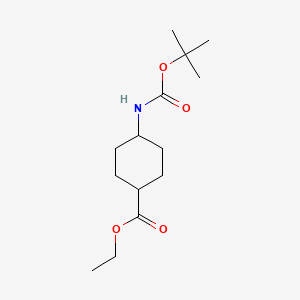

trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Description

trans Ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a cyclohexane derivative featuring a Boc-protected amino group at the 4-position and an ethyl ester at the 1-position, with a trans stereochemical configuration. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications, due to its dual functional groups that enable selective modifications. The Boc group enhances solubility in organic solvents and protects the amine during multi-step reactions, while the ethyl ester can be hydrolyzed to a carboxylic acid for further derivatization .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAADPYICYRBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves several steps. One method includes the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate, followed by deprotection and amino protection steps . The process starts with 4-oxo cyclohexane carboxylate and chiral ligand reagent tert-butyl sulfinamide, undergoing reductive amination under the catalysis of Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate. Ester hydrolysis is then performed under alkaline conditions to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid. Finally, the tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is then condensed with di-tert-butyl dicarbonate under alkaline conditions to yield trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid .

Chemical Reactions Analysis

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include Lewis acids, alkaline solutions, and di-tert-butyl dicarbonate . The major products formed from these reactions include trans-4-aminocyclohexane carboxylic acid and trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid .

Scientific Research Applications

Chemistry

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate serves as an intermediate in the synthesis of:

- Short peptides

- Polypeptides

- Isoquinolones

Its unique structure allows for selective reactions during multi-step synthesis processes.

Biology

The compound is utilized in various biological studies due to its ability to interact with biological molecules. It plays a role in enzyme inhibition studies, particularly against acetyl-CoA carboxylases, which are critical in metabolic regulation.

Medicine

In pharmaceutical research, this compound acts as an intermediate for drug development. Its derivatives have shown potential anticancer properties by inducing apoptosis in cancer cells through modulation of mitochondrial function.

Industry

The compound is employed in industrial processes for producing various chemical products. Its stability and reactivity make it suitable for large-scale applications.

This compound exhibits significant biological activity:

- Enzyme Inhibition : It has been shown to modulate fatty acid biosynthesis and mitochondrial fatty acid oxidation.

- Anticancer Properties : Studies suggest that derivatives may induce apoptosis in cancer cells, altering cell signaling pathways related to survival and proliferation.

Inhibition Studies

In vivo studies have demonstrated that derivatives can significantly reduce hepatic malonyl-CoA levels, indicating potential applications in treating metabolic disorders.

Cytotoxicity Assessments

Various derivatives have been tested for cytotoxic effects on different cell lines. Results indicated no significant hemolysis or cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl (BOC) group acts as a protecting group for amines, allowing selective reactions to occur without interference from the amine group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be achieved with strong acids like trifluoroacetic acid or hydrochloric acid .

Comparison with Similar Compounds

Ethyl 4-((3-((tert-Butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate (Compound 10)

- Structural Differences : Incorporates a pyrimidine ring and a chlorinated substituent, unlike the cyclohexane backbone of the target compound.

- Synthesis : Prepared via nucleophilic substitution between ethyl 2,4-dichloropyrimidine-5-carboxylate and Boc-protected aniline, followed by ester reduction and oxidation .

trans-4-tert-Butylcyclohexanecarboxylic Acid and Derivatives

- Structural Differences: Replaces the Boc-amino group with a tert-butyl substituent. The ethyl ester derivative lacks the Boc protection, altering steric and electronic properties.

- Physical Properties : The carboxylic acid analog has a melting point of 172–174°C, while its ethyl ester (trans configuration) exhibits high purity (98.4%) after chromatography .

- Applications: Used in stereochemical studies due to the rigid trans-cyclohexane conformation. The tert-butyl group provides steric hindrance, whereas the Boc-amino group in the target compound enhances polarity.

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Derivatives

- Structural Differences : Features a cyclopentane ring instead of cyclohexane, introducing greater ring strain and reduced conformational flexibility.

- Synthesis : Prepared via methods analogous to cyclohexane derivatives but with cyclopentane precursors, highlighting adaptability in ring size for targeted applications .

- Reactivity : The smaller ring size may accelerate reaction kinetics due to increased strain, contrasting with the more stable cyclohexane system.

(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Oxalate

- Structural Differences: Contains an additional amino group at the 3-position and forms an oxalate salt, unlike the monosubstituted target compound.

- Applications : Used in synthesizing oxadiazole compounds, demonstrating the impact of stereochemistry (1S,3R,4S vs. trans) on reactivity and biological activity .

- Physical Properties : The oxalate salt form enhances crystallinity and purity, critical for pharmaceutical intermediates.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The Boc group and ethyl ester in the target compound allow sequential modifications, as seen in pyrimidine (Compound 10) and oxadiazole syntheses .

- Steric and Electronic Effects: tert-Butyl substituents () impart steric hindrance, whereas Boc-amino groups enhance polarity, influencing solubility and reactivity.

- Stereochemical Purity : High trans-configuration purity (>98%) in analogs () underscores the importance of chromatography in isolating the target compound’s trans isomer.

Biological Activity

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is an organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanism of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 169044-84-2

The compound features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) amino group, which plays a crucial role in its reactivity and applications in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Reductive Amination : The process starts with the reductive amination of 4-oxo cyclohexane carboxylate using tert-butyl sulfinamide as a chiral ligand under Lewis acid catalysis.

- Ester Hydrolysis : The resulting compound undergoes ester hydrolysis to yield the corresponding acid.

- Deprotection : The Boc group is removed under acidic conditions, allowing for the formation of the final product through condensation reactions.

This compound acts primarily as a protecting group for amino functionalities during chemical reactions. This protection is essential in multi-step synthesis processes, preventing unwanted side reactions and ensuring the integrity of the final products.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties, particularly against acetyl-CoA carboxylases. This inhibition could modulate fatty acid biosynthesis and mitochondrial fatty acid oxidation, which are critical pathways in metabolic regulation .

Anticancer Properties

Some studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the alteration of mitochondrial function and modulation of cell signaling pathways related to cell survival and proliferation .

Case Studies

- Inhibition Studies : In vivo studies have demonstrated that compounds derived from this compound can significantly reduce hepatic malonyl-CoA levels, indicating potential applications in treating metabolic disorders .

- Cytotoxicity Assessments : Various derivatives have been tested for cytotoxic effects on different cell lines. Results showed no significant hemolysis or cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cis ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | Isomer | Different reactivity |

| Ethyl 4-((tert-butoxycarbonyl)amino)benzoate | Aromatic | Varies significantly in properties |

| Ethyl 4-((tert-butoxycarbonyl)amino)butanoate | Shorter chain | Different synthetic pathways |

Q & A

Q. What are the established synthetic routes for trans-ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate?

The compound is typically synthesized via a two-step process:

- Step 1 : trans-4-Aminocyclohexanecarboxylic acid is esterified using ethanol under acidic conditions to yield trans-ethyl 4-aminocyclohexanecarboxylate.

- Step 2 : The amine group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP . Critical Note : Chromatographic purification (e.g., silica gel column chromatography) is essential to achieve >98% stereochemical purity, as residual cis isomers can interfere with downstream applications .

Q. How can the purity and stereochemistry of the compound be rigorously validated?

- Purity : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) to resolve cis/trans isomers. Purity thresholds ≥98% are recommended for reproducibility .

- Stereochemistry : X-ray crystallography of derivatives (e.g., tosylate salts) confirms the trans configuration, as demonstrated for structurally analogous compounds .

- Spectroscopic Data : Compare ¹H NMR chemical shifts (e.g., axial vs. equatorial protons on the cyclohexane ring) and IR stretches (e.g., Boc carbonyl at ~1680 cm⁻¹) to literature values .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization from hexane/ethyl acetate (3:1 v/v) yields high-purity crystals. Avoid polar aprotic solvents (e.g., DMF), as they may retain Boc-deprotected byproducts .

Advanced Research Questions

Q. How does the Boc group influence reactivity in subsequent transformations?

The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization of the ester group. For example:

- Ester Hydrolysis : Under basic conditions (e.g., NaOH in THF/H₂O), the ethyl ester is cleaved without affecting the Boc group, yielding the carboxylic acid derivative .

- Boc Removal : Treatment with TFA in dichloromethane (1:4 v/v, 0°C to RT) regenerates the free amine, which can undergo further coupling (e.g., amidation, Suzuki-Miyaura reactions) . Caution : Prolonged exposure to strong acids or bases may lead to ring-opening side reactions in the cyclohexane scaffold .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies often arise from residual solvents or isomer contamination. For example:

- Melting Point Variability : A reported mp of 114–118°C for Boc-protected derivatives may shift to 172–174°C if residual hexane is present .

- NMR Shifts : Axial vs. equatorial proton environments in the cyclohexane ring can cause δ variations of 0.2–0.5 ppm. Always compare data under identical solvent conditions (e.g., CDCl₃ vs. DMSO-d₆) .

Q. How does stereochemistry impact biological activity in structurally related compounds?

Studies on analogs (e.g., ethyl 4-aminobenzoate derivatives) show that trans configurations enhance membrane permeability due to reduced steric hindrance, whereas cis isomers may exhibit higher target-binding affinity but poorer pharmacokinetics . Table 1 : Biological Activity of Analogous Compounds

| Compound | Configuration | Key Activity |

|---|---|---|

| Ethyl 4-aminobenzoate | trans | Moderate antimicrobial activity |

| Cyclohexanecarboxylic acid | cis | Enhanced anti-inflammatory effects |

| Tetrazole derivatives | trans | Improved anticonvulsant potency |

| Source: Adapted from |

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?

- Amide Bond Formation : Use HATU or EDCI/HOBt coupling agents in DMF to minimize racemization. Monitor reaction progress via LC-MS for intermediates .

- Metal-Catalyzed Reactions : Pd(PPh₃)₄ facilitates Suzuki-Miyaura cross-couplings with aryl boronic acids at the deprotected amine site, achieving yields >80% under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.